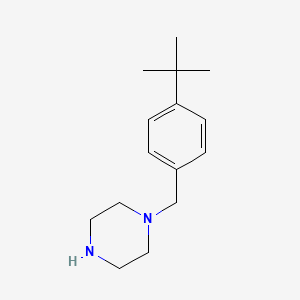

1-(4-tert-Butylbenzyl)piperazine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-15(2,3)14-6-4-13(5-7-14)12-17-10-8-16-9-11-17/h4-7,16H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLCETYSARZZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370863 | |

| Record name | 1-(4-tert-Butylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956-61-6 | |

| Record name | 1-(4-tert-Butylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-tert-Butylbenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-tert-Butylbenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-tert-Butylbenzyl)piperazine, a heterocyclic amine of interest in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing key data points and methodologies relevant to the characterization of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄N₂ | [2][3][4] |

| Molar Mass | 232.36 g/mol | [2][4] |

| Melting Point | 52-56 °C | [2][4] |

| Boiling Point | 138-140 °C at 2 mmHg | [2][4] |

| Density (Predicted) | 0.974 ± 0.06 g/cm³ | [2][4] |

| pKa (Predicted) | 9.16 ± 0.10 | [2][4] |

| Appearance | Off-white to pale yellow solid | [2][4] |

| Storage Conditions | 2-8°C, Air sensitive | [2][4] |

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively detailed in publicly available literature, standardized methods for piperazine derivatives are well-established. The following outlines general methodologies that are applicable for the characterization of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A common method for its determination is capillary melting point analysis .

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a precise and widely used method.[5]

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent, typically water or a water-alcohol mixture.[5]

-

Titration: The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).[5]

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[5]

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[5]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5]

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, buffer solutions at different pH values) in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[5]

-

Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standard solutions of known concentrations is used for accurate quantification.[5]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the key physicochemical properties of a compound like this compound.

Caption: General experimental workflow for physicochemical characterization.

References

Unraveling the Pharmacological Profile of 1-(4-tert-Butylbenzyl)piperazine: A Technical Overview

For Immediate Release

[City, State] – [Date] – Despite significant interest in the therapeutic potential of piperazine derivatives, a comprehensive understanding of the specific mechanism of action for 1-(4-tert-butylbenzyl)piperazine remains elusive within the public scientific literature. Extensive searches for detailed pharmacological data, including receptor binding affinities, functional activity at various molecular targets, and its influence on intracellular signaling pathways, have yielded no specific experimental studies for this particular compound.

While the broader class of piperazine-containing molecules has been the subject of extensive research, leading to the development of numerous drugs with diverse clinical applications, the unique pharmacological characteristics of this compound have not been specifically delineated in published research. The parent compound, piperazine, is known for its anthelmintic properties, which are mediated through its action on GABA receptors in parasites, leading to paralysis. However, the introduction of the 4-tert-butylbenzyl substituent significantly alters the molecule's chemical properties and is expected to confer a distinct pharmacological profile.

Derivatives of benzylpiperazine are known to interact with a variety of central nervous system receptors, including serotonergic, dopaminergic, and adrenergic receptors. The nature and position of substituents on both the benzyl and piperazine rings play a critical role in determining the affinity and efficacy at these targets. Without specific binding assays and functional studies on this compound, its mechanism of action can only be extrapolated from the activities of structurally related compounds, a practice prone to significant inaccuracies.

The core requirements for a detailed technical guide, including quantitative data on receptor binding, dose-response relationships, and elucidation of affected signaling cascades, cannot be met at this time due to the absence of dedicated research on this compound. Similarly, the provision of detailed experimental protocols for key experiments is not possible as no such experiments have been published.

Consequently, the creation of visualizations, such as signaling pathway diagrams or experimental workflows using Graphviz, would be purely speculative and not based on empirical evidence for this specific molecule.

Future Directions:

To elucidate the mechanism of action of this compound, a systematic pharmacological investigation is required. This would involve:

-

In vitro receptor binding assays: To determine the affinity of the compound for a wide range of CNS receptors.

-

Functional assays: To characterize the compound as an agonist, antagonist, or allosteric modulator at identified targets.

-

Cell-based signaling studies: To investigate the downstream effects on intracellular pathways.

-

In vivo animal models: To assess the compound's overall physiological and behavioral effects.

Until such studies are conducted and the data is made publicly available, the precise mechanism of action of this compound will remain an open question in the field of pharmacology. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to fully explore the potential therapeutic applications of this and other novel piperazine derivatives.

An In-depth Technical Guide to 1-(4-tert-Butylbenzyl)piperazine (CAS Number: 956-61-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-tert-Butylbenzyl)piperazine, with the CAS number 956-61-6, is a synthetic organic compound belonging to the piperazine class of chemicals. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of piperazine have shown a broad spectrum of biological activities, including but not limited to, effects on the central nervous system (CNS).[2][3] This technical guide aims to provide a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthesis protocol, its expected pharmacological profile based on related compounds, and representative experimental methodologies for its evaluation.

Chemical and Physical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 956-61-6 | [4] |

| Molecular Formula | C₁₅H₂₄N₂ | [4] |

| Molecular Weight | 232.36 g/mol | [4] |

| Appearance | Off-white to pale yellow solid | [4] |

| Melting Point | 52-56 °C | [4][5] |

| Boiling Point | 138-140 °C at 2 mmHg | [4] |

| Density (Predicted) | 0.974 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 9.16 ± 0.10 | [4] |

| InChI Key | UQLCETYSARZZSR-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)(C)c1ccc(CN2CCNCC2)cc1 | [5] |

Synthesis of this compound

Proposed Experimental Protocol: N-Alkylation of Piperazine

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Pharmacological Profile (Based on Analogs)

Direct pharmacological data for this compound is scarce in the scientific literature. However, based on the extensive research on N-benzylpiperazine (BZP) and its derivatives, a likely pharmacological profile can be postulated. Benzylpiperazine derivatives are known to act as central nervous system stimulants, primarily by interacting with monoaminergic systems. [2][7] The primary mechanism of action for many benzylpiperazines involves the release of dopamine and serotonin, and the inhibition of their reuptake. [8]The potency and selectivity for different monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET) are influenced by the substituents on the benzyl ring.

The table below presents representative pharmacological data for BZP and a related substituted benzylpiperazine to provide a quantitative context for the potential activity of this compound.

Representative Pharmacological Data from Benzylpiperazine Analogs

| Compound | Assay | Target | Value (IC₅₀ or Kᵢ in nM) | Reference |

| N-Benzylpiperazine (BZP) | Reuptake Inhibition | DAT | 1950 | [8] |

| Reuptake Inhibition | SERT | 200 | [8] | |

| Reuptake Inhibition | NET | 133 | [8] | |

| 1,4-Dibenzylpiperazine (DBZP) | Locomotor Activity | In vivo (mice) | Increased activity | [8] |

Postulated Mechanism of Action

Based on the pharmacology of its parent compound, N-benzylpiperazine, this compound is likely to function as a monoamine releasing agent and reuptake inhibitor. [8]The tert-butyl group at the 4-position of the benzyl ring is a bulky, lipophilic substituent that may influence the compound's affinity and selectivity for monoamine transporters and receptors.

The postulated mechanism involves the following steps:

-

Binding to Monoamine Transporters: The compound binds to DAT, SERT, and NET on the presynaptic neuronal membrane.

-

Inhibition of Reuptake: This binding blocks the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.

-

Promotion of Neurotransmitter Efflux: The compound may also induce a reversal of transporter function, leading to the non-vesicular release of these neurotransmitters into the synapse.

-

Increased Synaptic Neurotransmitter Levels: The net effect is an increase in the concentration of dopamine, serotonin, and norepinephrine in the synaptic cleft, leading to enhanced postsynaptic receptor activation and downstream signaling.

Caption: Postulated mechanism of action at a monoaminergic synapse.

Experimental Protocols for Biological Evaluation (Representative Examples)

The following are representative experimental protocols that could be used to evaluate the biological activity of this compound, based on methodologies reported for similar compounds.

In Vitro: Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of the compound for DAT, SERT, and NET.

Materials:

-

Cell membranes prepared from cells expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

-

Non-specific binding inhibitors: 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, and 10 µM desipramine for NET.

-

This compound test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration close to its K_d value, and either buffer (for total binding), the non-specific binding inhibitor, or the test compound.

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

In Vivo: Assessment of Locomotor Activity in Mice

This assay evaluates the stimulant or depressant effects of the compound on the CNS.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

This compound test compound.

-

Vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

-

Open-field activity chambers equipped with infrared beams to automatically record movement.

Procedure:

-

Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Habituate each mouse to the open-field chamber for 30-60 minutes.

-

Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

-

Immediately place the mice back into the open-field chambers.

-

Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical movements) for a period of 60-120 minutes.

-

Analyze the data by comparing the activity of the compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. The expected spectral characteristics are summarized below.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).- A singlet for the two benzylic protons (~3.5 ppm).- Multiplets for the eight protons of the piperazine ring (two distinct signals, ~2.4 and ~2.6 ppm).- An AA'BB' system for the four aromatic protons (~7.2-7.4 ppm).- A broad singlet for the N-H proton of the piperazine ring. |

| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group (~34 ppm) and a signal for the methyl carbons (~31 ppm).- A signal for the benzylic carbon (~63 ppm).- Signals for the carbons of the piperazine ring (~46 and ~54 ppm).- Signals for the aromatic carbons, including the ipso-carbon attached to the benzyl group, the carbon attached to the tert-butyl group, and the other aromatic carbons. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.36 g/mol ).- Characteristic fragmentation patterns, such as the loss of the tert-butyl group or the cleavage of the benzyl-piperazine bond. |

| Infrared (IR) Spectroscopy | - N-H stretching vibration (~3300 cm⁻¹).- C-H stretching vibrations (aliphatic and aromatic, ~2800-3100 cm⁻¹).- C=C stretching vibrations of the aromatic ring (~1600 and ~1450 cm⁻¹).- C-N stretching vibrations. |

Safety and Toxicology

Specific toxicological data for this compound are not available. However, piperazine and its derivatives can cause adverse effects. For N-benzylpiperazine, reported adverse effects in humans include anxiety, agitation, palpitations, and headaches. [7]At high doses, more severe effects such as seizures and hyperthermia can occur. As with any novel compound, appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be taken during handling.

Conclusion

This compound is a piperazine derivative with potential for CNS activity, based on the known pharmacology of the N-benzylpiperazine class of compounds. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and representative experimental protocols for its biological and analytical characterization. The lack of specific data for this compound highlights the need for further research to fully elucidate its pharmacological and toxicological profile. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related piperazine derivatives.

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1-(4-叔丁基苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,4-Bis(4-tert-butylbenzyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 8. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-tert-Butylbenzyl)piperazine molecular weight and formula

This document provides core technical specifications for the chemical compound 1-(4-tert-Butylbenzyl)piperazine, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The essential molecular details of this compound are summarized below. This data is fundamental for any quantitative work, including stoichiometry, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄N₂ | [1][2][3][4] |

| Molecular Weight | 232.36 g/mol | [1][2][3][4] |

| CAS Number | 956-61-6 | [2][3][4] |

Note on Advanced Data: This guide focuses on the verified molecular weight and formula of this compound. The provision of detailed experimental protocols, such as synthesis methods or analytical procedures (e.g., HPLC, NMR), and the creation of signaling pathway diagrams fall outside the scope of this document, as such information is highly specific to a particular research context and not universally available. These elements would require access to specific experimental data which is not provided.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-tert-Butylbenzyl)piperazine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 1-(4-tert-Butylbenzyl)piperazine. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on its known properties, predicted behavior based on its chemical structure, and established, detailed protocols for experimentally determining its solubility and stability profiles. These methodologies are standard within the pharmaceutical industry and provide a robust framework for its characterization.

Core Physicochemical Properties

This compound is a derivative of piperazine featuring a bulky, lipophilic 4-tert-butylbenzyl group attached to one of the piperazine nitrogens. This structure dictates its physical and chemical characteristics. The piperazine ring provides a basic, hydrophilic component, while the substituted benzyl group adds significant nonpolar character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 956-61-6 | [1][2] |

| Molecular Formula | C₁₅H₂₄N₂ | [1][2][3] |

| Molecular Weight | 232.36 g/mol | [1][2][3] |

| Physical Form | Off-white to pale yellow solid | [1] |

| Melting Point | 52-56 °C | [1][3] |

| Boiling Point | 138-140 °C (at 2 mmHg) | [1][3] |

| Predicted pKa | 9.16 ± 0.10 | [1] |

| Predicted Density | 0.974 ± 0.06 g/cm³ |[1][3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design.[4] The structure of this compound suggests a dual nature: the basic piperazine moiety is expected to enhance solubility in acidic aqueous media through protonation, while the large tert-butylbenzyl group will favor solubility in organic solvents. Piperazine itself is freely soluble in water, but this property is significantly reduced by the large nonpolar substituent.[5]

Expected Solubility Behavior

-

pH-Dependent Aqueous Solubility : Due to the basic nature of the piperazine ring (predicted pKa ≈ 9.16), the compound's aqueous solubility is expected to be highly pH-dependent.[1] In acidic environments (pH < pKa), the piperazine nitrogens will be protonated, forming a more soluble salt. As the pH increases towards and beyond the pKa, the compound will exist primarily in its less soluble free base form.

-

Organic Solubility : The presence of the aromatic ring and the tert-butyl group suggests good solubility in a range of organic solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile, THF) and polar protic (e.g., ethanol, methanol).

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[6] It measures the concentration of a solute in a saturated solution at equilibrium.[4]

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range (1.2 - 6.8) at a constant temperature (e.g., 37 °C).[4][7]

Materials:

-

This compound

-

Buffer solutions (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8)[7]

-

Calibrated pH meter

-

Constant temperature shaker/incubator (37 ± 1 °C)

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)

-

Validated analytical system for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation : Add an excess amount of solid this compound to flasks or vials containing the selected buffer solutions. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[6]

-

Equilibration : Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow them to reach equilibrium.[4] Equilibrium is confirmed when concentrations from sequential time points (e.g., 24h and 48h) are not significantly different.[7]

-

Phase Separation : After equilibration, remove the samples and allow any undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[6]

-

pH Measurement : Measure and record the final pH of the saturated solution.[6]

-

Quantification : Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Reporting : Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate for each pH condition.[7]

Table 2: Template for Reporting pH-Solubility Profile Data

| pH of Buffer | Initial pH | Final pH | Mean Solubility (mg/mL) | Std. Dev. |

|---|---|---|---|---|

| 1.2 | ||||

| 4.5 | ||||

| 6.8 |

| Other | | | | |

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Assessing the chemical stability of a compound is mandatory in drug development to ensure its safety, efficacy, and quality throughout its shelf life.[8][9] This is typically evaluated through forced degradation (or stress testing) studies, which help identify potential degradation products and establish stability-indicating analytical methods.[10]

Predicted Stability and Degradation Pathways

-

Thermal Stability : The piperazine ring is known to be relatively stable to thermal degradation, with studies on unsubstituted piperazine showing resistance to temperatures up to 160 °C.[11][12][13]

-

Oxidative Stability : The tertiary amine in the benzyl-substituted piperazine ring can be susceptible to oxidation, potentially forming N-oxides. The benzylic position could also be a site for oxidative degradation.

-

Hydrolytic Stability : While the core structure lacks readily hydrolyzable groups like esters or amides, stability across a wide pH range must be confirmed experimentally.

-

Photostability : The aromatic ring suggests potential sensitivity to photolytic degradation upon exposure to UV or visible light.

Experimental Protocol: Forced Degradation Study

A forced degradation study exposes the API to stress conditions more severe than accelerated stability testing to generate potential degradation products.[10] The goal is typically to achieve 5-20% degradation of the parent compound.[14]

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method capable of separating the intact drug from all its degradation products.[8][15]

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent)[14]

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

Sodium hydroxide (e.g., 0.1 M NaOH)

-

Hydrogen peroxide (e.g., 3-30% H₂O₂)

-

Heat source (oven or water bath)

-

Photostability chamber (with controlled UV and visible light exposure per ICH Q1B)

-

Validated HPLC system with a suitable detector (e.g., DAD or MS)

General Procedure: For each condition, a solution of the compound is stressed for a defined period. Samples are taken at various time points, neutralized if necessary, and analyzed. A control sample (unstressed) is analyzed concurrently.

-

Acid Hydrolysis : Mix the drug solution with an equal volume of HCl solution. Heat at a specified temperature (e.g., 60-80 °C) for a set time. Cool, neutralize with NaOH, and analyze.

-

Base Hydrolysis : Mix the drug solution with an equal volume of NaOH solution. Heat as above. Cool, neutralize with HCl, and analyze.

-

Oxidative Degradation : Mix the drug solution with a hydrogen peroxide solution. Store at room temperature or slightly elevated temperature for a set time. Analyze.

-

Thermal Degradation : Store the drug solution (and solid sample) in an oven at an elevated temperature (e.g., 80 °C). Analyze at various time points.

-

Photolytic Degradation : Expose the drug solution (and solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Protect control samples from light. Analyze.

Analysis: All stressed samples are analyzed by a high-resolution chromatographic method, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks and placebo peaks (if in a formulation).[8][16]

Table 3: Template for Summarizing Forced Degradation Results

| Stress Condition | Time | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., RRT of major degradant) |

|---|---|---|---|---|---|

| Control | 0 hr | 100.0 | 0.0 | 0 | - |

| 0.1 M HCl / 80°C | 8 hr | ||||

| 0.1 M NaOH / 80°C | 8 hr | ||||

| 10% H₂O₂ / RT | 24 hr | ||||

| Heat / 80°C (Solid) | 48 hr |

| Photolytic (ICH Q1B) | - | | | | |

Caption: General Workflow for a Forced Degradation Study.

Conclusion

While specific published data on the solubility and stability of this compound is limited, this guide provides the essential framework for its comprehensive characterization. Its chemical structure suggests pH-dependent aqueous solubility and good solubility in organic solvents. The compound is predicted to have good thermal stability, but its susceptibility to oxidation and photolysis should be experimentally verified. The detailed protocols for the shake-flask solubility determination and forced degradation studies outlined herein offer a clear and robust pathway for researchers and drug development professionals to generate the necessary data to support formulation development and ensure product quality and regulatory compliance.

References

- 1. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. royed.in [royed.in]

- 9. Stability indicating assay | PPT [slideshare.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. researchgate.net [researchgate.net]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

Potential Biological Activities of 1-(4-tert-Butylbenzyl)piperazine: A Technical Overview for Drug Discovery Professionals

Disclaimer: Direct experimental data on the biological activity of 1-(4-tert-Butylbenzyl)piperazine is limited in publicly available scientific literature. This document provides a comprehensive overview of the potential biological activities of this compound based on the reported activities of structurally related piperazine derivatives. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals, highlighting potential areas of investigation.

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, antimicrobial, anticancer, antihistaminic, and central nervous system (CNS) activities.[3][5][6][7] The this compound molecule combines this versatile heterocyclic core with a lipophilic tert-butylbenzyl group, suggesting the potential for interaction with various biological targets. This guide synthesizes the known biological activities of analogous compounds to infer the potential therapeutic applications of this compound.

Potential Therapeutic Areas

Based on the pharmacological profiles of structurally similar piperazine derivatives, this compound could be investigated for the following biological activities:

-

Central Nervous System (CNS) Activity: Derivatives of piperazine are well-established CNS agents. For instance, a compound featuring a modified 4-tert-butylbenzyl group, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has shown anxiolytic-like and antidepressant-like activities in preclinical models.[1] The mechanism for these effects was suggested to involve the serotonergic, noradrenergic, and dopaminergic pathways.[1]

-

Antihistaminic and Anticonvulsant Activity: Novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives have been synthesized and evaluated as histamine H3 receptor (H3R) ligands.[8] Some of these compounds exhibited high affinity for the hH3R and demonstrated anticonvulsant activity in mice.[8] This suggests that this compound could also be explored for its potential as an H3R antagonist.

-

Antimicrobial and Antifungal Activity: Piperazine derivatives have been extensively studied for their antimicrobial properties.[9][10] Various synthesized analogs have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal species like Candida albicans and Aspergillus niger.[9][10]

-

Anthelmintic Activity: The parent piperazine molecule is a known anthelmintic agent that acts by paralyzing parasites, leading to their expulsion from the host.[11][12] This effect is mediated through its agonist action on inhibitory GABA (γ-aminobutyric acid) receptors in helminths.[11][12] It is plausible that derivatives like this compound could retain or have modified anthelmintic properties.

-

Anticancer Activity: Certain 1,4-disubstituted piperazine derivatives have demonstrated cytotoxic activities against various cancer cell lines.[7] For example, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been investigated for their ability to inhibit the growth of cancer cells.[7]

Quantitative Data from Structurally Related Compounds

The following table summarizes the quantitative biological data available for piperazine derivatives that are structurally related to this compound.

| Compound Class | Biological Activity | Quantitative Data (Ki, IC50, etc.) | Reference |

| tert-butyl and tert-pentyl phenoxyalkyl piperazine derivatives | Histamine H3 Receptor Binding | Ki = 16.0-120 nM for 4-pyridyl derivatives | [8] |

| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one | Receptor Binding | Low micromolar range for α1B, 5-HT1A, and D2 receptors | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for related piperazine derivatives are provided below.

Histamine H3 Receptor Binding Assay

-

Objective: To determine the binding affinity of the test compounds to the human histamine H3 receptor (hH3R).

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the hH3R are prepared.

-

Radioligand Binding: The assay is performed in a buffer solution containing the cell membranes, the radioligand (e.g., [3H]Nα-methylhistamine), and varying concentrations of the test compound.

-

Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.[8]

-

Anticonvulsant Activity Assessment (Maximal Electroshock-Induced Seizure Model)

-

Objective: To evaluate the in vivo anticonvulsant activity of the test compounds.

-

Methodology:

-

Animal Model: The study is conducted using mice.

-

Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.

-

Induction of Seizures: After a specific time, a maximal electroshock is delivered through corneal electrodes to induce tonic-clonic seizures.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The ability of the compound to protect the animals from the tonic hindlimb extension is recorded. The dose that protects 50% of the animals (ED50) is calculated.[8]

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains.

-

Methodology:

-

Preparation of Inoculum: Standardized suspensions of the target bacterial or fungal strains are prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for the anthelmintic action of piperazine and a general workflow for screening the biological activity of novel chemical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajpp.in [ajpp.in]

- 6. researchgate.net [researchgate.net]

- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-tert-Butylbenzyl)piperazine for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-tert-Butylbenzyl)piperazine is a synthetic compound belonging to the diverse class of piperazine derivatives. This class of molecules has garnered significant attention in medicinal chemistry due to the piperazine ring's prevalence in numerous biologically active compounds, including approved drugs. The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, potential synthesis protocols, and a survey of the known biological activities of structurally related compounds. The guide is intended to serve as a foundational resource for researchers investigating this compound for potential therapeutic applications.

Introduction

The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with activities spanning from anticancer and antimicrobial to antipsychotic and antihistaminic. The two nitrogen atoms within the six-membered ring provide opportunities for substitution, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic profile. The title compound, this compound, features a benzyl group substituted with a bulky tert-butyl group at the para position, a modification that can influence receptor binding affinity and selectivity, as well as metabolic stability. While specific biological data for this compound is limited in publicly accessible literature, this guide compiles available information and contextualizes it within the broader landscape of piperazine derivative research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(4-tert-butylphenyl)methyl]piperazine | |

| Synonyms | This compound | |

| CAS Number | 956-61-6 | [1] |

| Molecular Formula | C₁₅H₂₄N₂ | [1] |

| Molecular Weight | 232.36 g/mol | [1] |

| Melting Point | 52-56 °C | [1] |

| Boiling Point | 138-140 °C at 2 mmHg | [1] |

| Appearance | Off-white to pale yellow solid | [1] |

| pKa (Predicted) | 9.16 ± 0.10 | [1] |

| Density (Predicted) | 0.974 ± 0.06 g/cm³ | [1] |

Synthesis

General Experimental Protocol (Hypothesized)

A plausible synthetic route is outlined below. This protocol is based on the synthesis of a similar compound and would require optimization for the specific synthesis of this compound.

Diagram 1: Hypothesized Synthetic Pathway for this compound

Caption: A potential synthetic route to this compound.

Materials:

-

Piperazine

-

4-tert-Butylbenzyl chloride (or bromide)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., ethanol, acetonitrile, dimethylformamide)

Procedure:

-

Dissolve piperazine in the chosen solvent in a reaction vessel. To favor mono-substitution, a molar excess of piperazine is typically used.

-

Add the base to the reaction mixture.

-

Slowly add a solution of 4-tert-butylbenzyl chloride in the same solvent to the reaction mixture at room temperature or with gentle heating.

-

Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield this compound.

Potential Biological Activities and Experimental Evaluation

While direct experimental data on the biological activity of this compound is scarce, the broader class of piperazine derivatives has been extensively studied, revealing a wide range of pharmacological effects. This section outlines potential areas of investigation and general protocols for assessing the biological activity of this compound.

Anticancer Activity

Many piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.

4.1.1. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound.

Diagram 2: MTT Assay Workflow

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Procedure:

-

Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

-

Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Receptor Binding and Functional Activity

Piperazine derivatives are known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and histamine receptors.[4][5]

4.2.1. Experimental Protocol: Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor.

Diagram 3: Radioligand Binding Assay Principle

Caption: Principle of a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor.

-

Binding Reaction: In a reaction tube, combine the cell membranes, a known concentration of a specific radiolabeled ligand (e.g., [³H]-spiperone for dopamine D₂ receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Table 2: Potential Receptor Targets for this compound and Corresponding Radioligands

| Receptor Target | Potential Radioligand |

| Dopamine D₂ Receptor | [³H]-Spiperone |

| Serotonin 5-HT₂A Receptor | [³H]-Ketanserin |

| Histamine H₁ Receptor | [³H]-Pyrilamine |

Structure-Activity Relationship (SAR) Considerations

The biological activity of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring. The 4-tert-butylbenzyl group in the title compound is of particular interest. The tert-butyl group is a bulky, lipophilic moiety that can influence how the molecule fits into a receptor binding pocket. It may enhance binding affinity through hydrophobic interactions or, conversely, cause steric hindrance that prevents binding. Structure-activity relationship studies on related benzylpiperazine analogs have shown that the nature and position of substituents on the benzyl ring can significantly impact receptor affinity and selectivity.[6]

Conclusion and Future Directions

This compound is a research chemical with potential for further investigation in drug discovery. While specific biological data is currently limited, its structural similarity to other biologically active piperazine derivatives suggests that it may possess interesting pharmacological properties. The experimental protocols outlined in this guide provide a starting point for researchers to explore the cytotoxic, receptor binding, and functional activities of this compound. Future research should focus on a comprehensive pharmacological profiling of this compound to identify its primary biological targets and elucidate its mechanism of action. Such studies are crucial for determining its potential as a lead compound for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Bis(4-tert-butylbenzyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 4. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 6. Exploring the structure-activity relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a high-affinity and selective delta-opioid receptor nonpeptide agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicting the ADME Profile of 1-(4-tert-Butylbenzyl)piperazine: A Technical Guide for Drug Development Professionals

Introduction

1-(4-tert-Butylbenzyl)piperazine is a piperazine derivative with potential applications in various research areas. A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental for any progression in drug discovery and development. A favorable ADME profile is critical for a compound to become a viable drug candidate, ensuring it reaches its target in sufficient concentration and is cleared from the body in a timely manner, while minimizing toxic side effects.

This technical guide offers a predictive ADME profile for this compound based on data from structurally related compounds. Furthermore, it provides a comprehensive overview of the standard experimental protocols required to empirically determine these crucial pharmacokinetic parameters. This document is intended for researchers, scientists, and drug development professionals to guide early-stage assessment of this and similar compounds.

Predicted ADME Profile

The ADME profile of a compound is a complex interplay of its physicochemical properties and its interactions with biological systems. Lacking specific experimental data for this compound, we can infer a likely profile by examining the known characteristics of benzylpiperazine (BZP) and other substituted piperazine analogs.

Absorption

Oral bioavailability of piperazine derivatives can be variable. For instance, N-benzylpiperazine (BZP) is known to be absorbed after oral ingestion, with peak plasma concentrations reached within 60 to 90 minutes[1]. The tert-butyl group on the benzyl moiety of this compound increases its lipophilicity, which might enhance its absorption through passive diffusion across the intestinal membrane. However, the basic nature of the piperazine ring means that its ionization state will be pH-dependent, which can influence absorption throughout the gastrointestinal tract.

Distribution

Following absorption, a drug candidate is distributed throughout the body. Compounds with high lipophilicity tend to have a larger volume of distribution, meaning they can more readily enter tissues. Given the structural features of this compound, it is predicted to have a moderate to high volume of distribution. Like other benzylpiperazines, it is expected to cross the blood-brain barrier[1]. Plasma protein binding is another critical factor; while specific data is unavailable, many piperazine derivatives exhibit some degree of binding to plasma proteins, which can affect their free concentration and, consequently, their efficacy and clearance.

Metabolism

The liver is the primary site of metabolism for most xenobiotics, including piperazine derivatives. The metabolic pathways for these compounds are primarily mediated by cytochrome P450 (CYP) enzymes[2]. For this compound, the following metabolic transformations are predicted:

-

N-dealkylation: This is a common metabolic route for piperazine-containing compounds[3]. This would involve the removal of the 4-tert-butylbenzyl group to yield piperazine and a corresponding benzyl derivative.

-

Hydroxylation: Aromatic hydroxylation of the benzyl ring is another likely metabolic pathway[1][4]. The tert-butyl group itself can also be a site for hydroxylation.

-

Piperazine Ring Oxidation: The piperazine ring can undergo oxidation to form various metabolites[5].

The primary CYP enzymes anticipated to be involved in the metabolism of this compound are CYP2D6 and CYP3A4, which are known to metabolize other piperazine analogs[2]. The potential for drug-drug interactions should be considered, as inhibition or induction of these enzymes by co-administered drugs could alter the pharmacokinetic profile of this compound.

Excretion

Metabolites of piperazine derivatives are typically excreted in the urine. Following Phase I metabolism (oxidation, dealkylation), the resulting more polar metabolites can undergo Phase II conjugation reactions (e.g., glucuronidation) to further increase their water solubility and facilitate renal clearance[3]. Unchanged drug may also be excreted, but this is generally a minor pathway for piperazine compounds[1].

Quantitative Data Summary

The following tables summarize the key ADME parameters and provide a template for presenting experimental data. Where available, data for the related compound N-benzylpiperazine (BZP) is included for comparative purposes.

Table 1: Physicochemical Properties

| Property | Predicted/Reported Value | Experimental Assay |

| Molecular Weight | 232.37 g/mol | N/A |

| pKa | Estimated 8.5-9.5 (basic) | Potentiometric titration |

| LogP | Estimated 3.5-4.5 | Shake-flask or HPLC method |

| Aqueous Solubility | Low | Kinetic or thermodynamic solubility assay |

Table 2: In Vitro ADME Parameters

| Parameter | Predicted Profile | Experimental Assay | BZP (for comparison) |

| Caco-2 Permeability (Papp) | Moderate to High | Caco-2 monolayer assay | Data not available |

| Metabolic Stability (t1/2 in microsomes) | Moderate | Liver microsome stability assay | Data not available |

| Plasma Protein Binding (%) | Moderate to High | Equilibrium dialysis or ultrafiltration | Data not available |

| CYP Inhibition (IC50) | Potential for CYP2D6/3A4 inhibition | CYP inhibition assay | Inhibits CYP2D6, CYP1A2, CYP3A4[2] |

Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)

| Parameter | Predicted Profile | Experimental Protocol | BZP (for comparison, human data) |

| Bioavailability (F%) | Moderate | IV and PO dosing PK study | Low bioavailability suggested[1] |

| Volume of Distribution (Vd) | High | IV dosing PK study | Expected to be high |

| Clearance (CL) | Moderate | IV dosing PK study | 99 L/h (in humans)[4] |

| Half-life (t1/2) | Moderate | IV and PO dosing PK study | 5.5 hours (in humans)[4] |

Experimental Protocols

To definitively determine the ADME profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Aqueous Solubility

-

Principle: To determine the concentration of the compound in a saturated aqueous solution.

-

Methodology: A supersaturated stock solution of the compound in DMSO is added to a buffered aqueous solution (e.g., PBS at pH 7.4). The solution is shaken for a set period (e.g., 24 hours) to reach equilibrium. The suspension is then filtered, and the concentration of the compound in the filtrate is determined by LC-MS/MS.

2. Caco-2 Permeability Assay

-

Principle: To assess intestinal permeability and predict oral absorption. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier.

-

Methodology: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. Samples are taken from both compartments at various time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. To assess for active efflux, the experiment is also performed in the B-to-A direction.

3. Liver Microsomal Stability Assay

-

Principle: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

-

Methodology: The test compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system to initiate the metabolic reaction. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

4. Plasma Protein Binding Assay

-

Principle: To determine the fraction of a compound that binds to plasma proteins.

-

Methodology: Equilibrium dialysis is a common method. The test compound is added to plasma in one chamber of a dialysis unit, which is separated by a semi-permeable membrane from a buffer-containing chamber. The unit is incubated until equilibrium is reached. The concentration of the compound in both the plasma and buffer chambers is then measured by LC-MS/MS to determine the bound and unbound fractions.

5. Cytochrome P450 Inhibition Assay

-

Principle: To assess the potential of a compound to inhibit the activity of major CYP isoforms.

-

Methodology: The test compound is co-incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4), and an NADPH-regenerating system. The formation of the metabolite of the probe substrate is measured by LC-MS/MS. The IC50 value (the concentration of the test compound that causes 50% inhibition of metabolite formation) is determined.

In Vivo Pharmacokinetic Study

-

Principle: To determine the pharmacokinetic profile of a compound in a living organism, typically a rodent model such as the rat.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing: A solution of this compound is prepared in a suitable vehicle. One group of animals receives an intravenous (IV) bolus dose, while another group receives an oral (PO) gavage dose.

-

Blood Sampling: Blood samples are collected from the animals at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Sample Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug (and potentially major metabolites) is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and for the oral dose, the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

-

Visualizations

Caption: Predicted metabolic pathways for this compound.

Caption: A typical workflow for in vitro ADME screening in drug discovery.

Conclusion

While specific experimental data for this compound is not publicly available, a predictive ADME profile can be constructed based on its structural similarity to other piperazine derivatives. It is anticipated to have moderate to good absorption and distribution, with metabolism primarily occurring in the liver via CYP-mediated N-dealkylation and hydroxylation. The provided experimental protocols offer a clear roadmap for the empirical determination of its ADME properties. A comprehensive understanding of this profile is an indispensable step in evaluating the potential of this compound as a future drug candidate.

References

- 1. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

The Enigmatic Profile of 1-(4-tert-Butylbenzyl)piperazine: A Deep Dive into the CNS Activity of its Analogs

Disclaimer: As of December 2025, publicly available scientific literature extensively detailing the central nervous system (CNS) activity of 1-(4-tert-Butylbenzyl)piperazine is scarce. Therefore, this technical guide will focus on the well-characterized CNS activities of its close structural analog, 1-benzylpiperazine (BZP), to provide a foundational understanding of the potential pharmacological profile of this class of compounds. All data presented herein pertains to BZP unless otherwise specified. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Piperazine derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting significant activity within the central nervous system.[1][2] These compounds often interact with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[1] 1-Benzylpiperazine (BZP) is a prototypical member of this family and has been studied for its stimulant and euphoric effects, primarily as a recreational substance.[1][3] Understanding the neuropharmacology of BZP can offer valuable insights into the potential activities of its derivatives, such as the title compound, this compound. The addition of a tert-butyl group to the benzyl moiety is expected to significantly influence the lipophilicity and steric bulk of the molecule, which in turn could alter its pharmacokinetic and pharmacodynamic properties.

Pharmacodynamics of 1-Benzylpiperazine (BZP)

The primary mechanism of action of BZP involves the modulation of monoamine transporters. It acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to the release of these neurotransmitters from presynaptic terminals and inhibition of their reuptake.[4][5] This action is similar to that of amphetamine, although BZP is reported to be approximately 10 to 20 times less potent.[6]

Monoamine Transporter Interactions

The functional potency of BZP for inducing the release of dopamine, norepinephrine, and serotonin has been quantified. The following table summarizes the EC50 values, which represent the concentration of the compound that elicits a half-maximal response.

| Compound | Dopamine Transporter (DAT) EC50 (nM) | Norepinephrine Transporter (NET) EC50 (nM) | Serotonin Transporter (SERT) EC50 (nM) |

| 1-Benzylpiperazine (BZP) | 175 | 62 | 6050 |

| d-amphetamine (for comparison) | 25 | 7 | 1765 |

| d-methamphetamine (for comparison) | 25 | 12 | 736 |

| Data sourced from Wikipedia, citing a comparative study.[6] |

Receptor Interactions

In addition to its effects on monoamine transporters, BZP also exhibits activity at various postsynaptic receptors. It has been shown to have a high affinity for α2-adrenoceptors, where it acts as an antagonist, similar to yohimbine.[6] This antagonism of presynaptic autoreceptors leads to an increase in the release of norepinephrine. BZP also acts as a non-selective agonist at a variety of serotonin receptors.[6]

Due to the limited availability of comprehensive binding affinity (Ki) data for BZP across a wide range of CNS receptors in the public domain, a detailed table of these values cannot be provided at this time.

Signaling Pathways

The CNS activity of BZP is primarily mediated through its interaction with the monoaminergic system. The following diagram illustrates the proposed mechanism of action of BZP at a monoaminergic synapse.

Caption: Proposed mechanism of action of 1-benzylpiperazine (BZP) at a monoaminergic synapse.

In Vivo Central Nervous System Effects

Animal and human studies have demonstrated that BZP produces stimulant-like effects. In rats, BZP administration leads to dose-dependent increases in locomotor activity and stereotyped behaviors.[7] In humans, subjective effects include euphoria, increased energy, and sociability, similar to amphetamine.[8] However, adverse effects such as anxiety, insomnia, and in some cases, seizures and hyperthermia have also been reported.[6]

Experimental Protocols

Radioligand Binding Assays

The following is a general protocol for a competitive radioligand binding assay to determine the affinity of a test compound for a specific CNS receptor.

Caption: General workflow for a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the target receptor) and a range of concentrations of the unlabeled test compound.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

Ki Calculation: The inhibition constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

In Vivo Behavioral Assays: Locomotor Activity and Stereotypy in Rats

The following protocol describes a typical experiment to assess the effects of a test compound on locomotor activity and stereotyped behavior in rats.

Caption: Workflow for assessing locomotor activity and stereotypy in rats.

Detailed Steps:

-

Animals and Housing: Adult male rats are typically used and are housed under controlled environmental conditions (e.g., 12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

-

Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared beams to detect horizontal and vertical movements. Stereotypy is often scored by a trained observer based on a rating scale that quantifies behaviors such as sniffing, head weaving, and gnawing.

-

Procedure:

-

Rats are first habituated to the testing chambers for a set period (e.g., 30-60 minutes) to allow their exploratory behavior to decrease to a stable baseline.

-

Following habituation, the rats are removed from the chambers, administered the test compound or vehicle, and immediately returned to the chambers.

-

Locomotor activity (e.g., distance traveled, number of beam breaks) and stereotypy scores are recorded for the duration of the test session.

-

-

Data Analysis: The data are typically analyzed using statistical methods such as analysis of variance (ANOVA) to compare the effects of different doses of the test compound to the vehicle control group.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Novel Piperazine Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and bioavailability, have established it as a "privileged scaffold" in drug design.[2][3] The synthetic tractability of the piperazine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity to achieve desired therapeutic effects.[4][5] This technical guide provides an in-depth exploration of the pharmacology of novel piperazine derivatives, with a focus on their anticancer, antipsychotic, and antimicrobial activities. It offers detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Data Presentation: Pharmacological Activity of Novel Piperazine Derivatives

The following tables summarize the quantitative data on the biological activity of various novel piperazine derivatives, providing a comparative overview of their potency across different therapeutic areas.

Table 1: Anticancer Activity of Novel Piperazine Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Vindoline-piperazine Conjugate (23) | MDA-MB-468 (Breast) | 1.00 | [6] |

| Vindoline-piperazine Conjugate (25) | HOP-92 (Non-Small Cell Lung) | 1.35 | [6] |

| Saccharin-Arylpiperazine (4) | DU145 (Prostate) | 1.28 | [7] |

| Saccharin-Arylpiperazine (12) | DU145 (Prostate) | 1.14 | [7] |

| Saccharin-Arylpiperazine (18) | PC-3 (Prostate) | 2.25 | [7] |

| 4-(benzo[1][3]dioxol-5-ylmethyl) piperazine amide (3) | MDA-MB-231 (Breast) | 11.3 | [8] |

| Methyl piperazine derivative (A-11) | A-549 (Lung) | 5.71 | |

| Methyl piperazine derivative (A-11) | HCT-116 (Colon) | 4.26 | |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | MCF7 (Breast) | IC50 values reported | [9] |

| Piperazine derivative (PD-2) | HepG2 (Liver) | IC50 of 2.396 μg/mL | [10] |

Table 2: Antipsychotic Activity of Novel Piperazine Derivatives (Receptor Binding Affinity)

| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |

| FG5803 | Weak Blockade | Not Reported | 13 | [4] |

| Benzothiazolin-2-one/Benzoxazin-3-one Derivatives | High Affinity | High Affinity | Not Reported | [11] |

| Lu AE58054 | Data in Clinical Trials | Data in Clinical Trials | Data in Clinical Trials | [12][13] |

| PF-04802540 | Data in Clinical Trials | Data in Clinical Trials | Data in Clinical Trials | [12][13] |

| ORG25935 | Data in Clinical Trials | Data in Clinical Trials | Data in Clinical Trials | [12][13] |

Table 3: Antimicrobial Activity of Novel Piperazine Derivatives

| Compound Class/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| Chalcone-piperazine conjugate | Candida albicans | 2.22 | [14] |

| Sparfloxacin/Gatifloxacin derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 | [14] |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | 0.015 | [14] |

| RL-308 | Shigella flexneri | 2 | [15] |

| RL-308 | S. aureus | 4 | [15] |

| RL-308 | MRSA | 16 | [15] |

| 5k (6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile) | S. aureus | 10 µM | [16] |

| 4, 6c, 6d (N,N′-Bis(1,3,4-thiadiazole) derivatives) | S. aureus | 16 | [17] |